![molecular formula C30H31N3 B442324 9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)
9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core substituted with an ethyl group at the 9-position and a piperazine ring linked to a naphthylmethyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives.
Ethylation: The 9-position of the carbazole core is ethylated using ethyl halides under basic conditions.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and appropriate leaving groups.
Naphthylmethyl Addition: The final step involves the addition of the naphthylmethyl group to the piperazine ring, typically through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can target the piperazine ring or the naphthylmethyl group, potentially leading to the formation of secondary amines or reduced aromatic systems.
Substitution: The compound can participate in various substitution reactions, especially at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Carbazole-quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced aromatic systems.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications in drug discovery and development. Carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further biological evaluation.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Carbazole derivatives have shown promise in treating various diseases, including cancer, Alzheimer’s disease, and infectious diseases.
Industry
Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The piperazine ring and naphthylmethyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-ethylcarbazole: Lacks the piperazine and naphthylmethyl groups, making it less versatile in biological applications.
3-{[4-(1-naphthylmethyl)piperazin-1-yl]methyl}-9H-carbazole: Similar structure but without the ethyl group at the 9-position, which may affect its chemical reactivity and biological activity.
9H-carbazole: The parent compound, which lacks any substituents, making it a simpler but less functional molecule.
Uniqueness
The unique combination of the ethyl group, piperazine ring, and naphthylmethyl group in 9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H31N3 |
|---|---|
Molekulargewicht |
433.6g/mol |
IUPAC-Name |
9-ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C30H31N3/c1-2-33-29-13-6-5-12-27(29)28-20-23(14-15-30(28)33)21-31-16-18-32(19-17-31)22-25-10-7-9-24-8-3-4-11-26(24)25/h3-15,20H,2,16-19,21-22H2,1H3 |
InChI-Schlüssel |
KQUKXRKJVWAHOF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C61 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442241.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442254.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
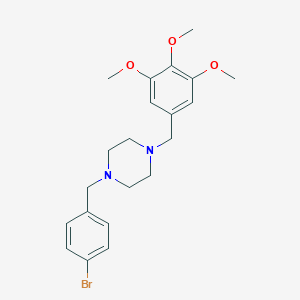
![1-(2,5-Dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442262.png)
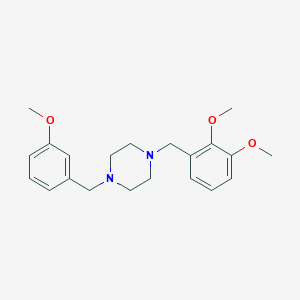
![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)
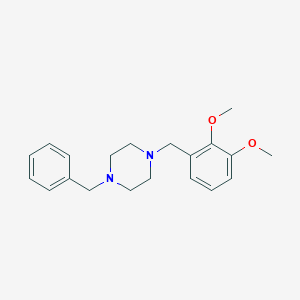
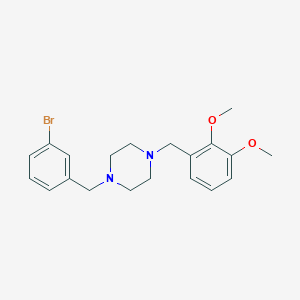
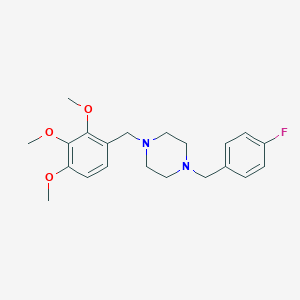
![1-[2-(Trifluoromethyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442272.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)
